molecular formula C12H19N B13289386 3-methyl-N-(2-methylbutyl)aniline

3-methyl-N-(2-methylbutyl)aniline

Cat. No.: B13289386
M. Wt: 177.29 g/mol
InChI Key: MYPOWKBOJVQEGT-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C12H19N It is a derivative of aniline, where the amino group is substituted with a 3-methyl and a 2-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methylbutyl)aniline can be achieved through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of an appropriate halogenated precursor with an amine. For example, 3-methylbromoaniline can react with 2-methylbutylamine under basic conditions to form the desired product.

    Reductive Amination: Another method is the reductive amination of 3-methylbenzaldehyde with 2-methylbutylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic substitution reactions using halogenated precursors and amines. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methylbutyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Corresponding amine

    Substitution: Nitrated, sulfonated, or halogenated derivatives

Scientific Research Applications

3-methyl-N-(2-methylbutyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylbutyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(2-methylbutyl)aniline: Similar structure but lacks the 3-methyl group on the aromatic ring.

    3-methyl-N-ethyl-N-(2-methylbutyl)aniline: Similar structure with an additional ethyl group on the nitrogen atom.

Uniqueness

3-methyl-N-(2-methylbutyl)aniline is unique due to the presence of both the 3-methyl and 2-methylbutyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

3-methyl-N-(2-methylbutyl)aniline

InChI

InChI=1S/C12H19N/c1-4-10(2)9-13-12-7-5-6-11(3)8-12/h5-8,10,13H,4,9H2,1-3H3

InChI Key

MYPOWKBOJVQEGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC=CC(=C1)C

Origin of Product

United States

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